REACTION_SMILES
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[CH3:25][N:26]([CH3:27])[C:28](=[O:29])[CH3:30].[Cl:1][c:2]1[c:3]([F:19])[cH:4][c:5]2[c:6](=[O:18])[c:7]([C:15](=[O:16])[OH:17])[cH:8][n:9]([CH:12]3[CH2:13][CH2:14]3)[c:10]2[cH:11]1.[NH2:20][CH2:21][CH2:22][NH2:23].[OH2:24]>>[Cl:1][c:2]1[c:3]([NH:23][CH2:22][CH2:21][NH2:20])[cH:4][c:5]2[c:6](=[O:18])[c:7]([C:15](=[O:16])[OH:17])[cH:8][n:9]([CH:12]3[CH2:13][CH2:14]3)[c:10]2[cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)N(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cn(C2CC2)c2cc(Cl)c(F)cc2c1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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NCCNc1cc2c(=O)c(C(=O)O)cn(C3CC3)c2cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |